Almonertinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

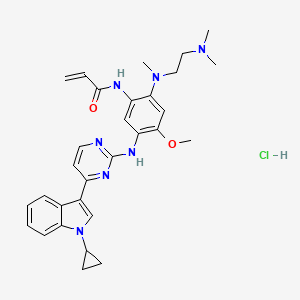

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXBWKDZKQGJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Almonertinib Hydrochloride: A Deep Dive into its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almonertinib (B607974) (HS-10296), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC). Its clinical efficacy is intrinsically linked to its specific and potent inhibition of sensitizing and resistance mutations in the EGFR gene, while sparing the wild-type form of the receptor. This in-depth technical guide provides a comprehensive overview of the target selectivity profile of Almonertinib hydrochloride. It consolidates quantitative data from biochemical and cellular assays, details the experimental methodologies for key evaluative experiments, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1] First and second-generation EGFR TKIs have shown clinical benefit, but their efficacy is often limited by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.

Almonertinib is an orally available, irreversible, third-generation EGFR TKI designed to overcome this challenge.[2][3] It selectively targets EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type (WT) EGFR.[2] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic index. This guide will explore the molecular basis of Almonertinib's selectivity, present its inhibitory activity in a quantitative manner, and provide detailed insights into the experimental approaches used for its characterization.

Mechanism of Action

Almonertinib's mechanism of action is centered on its covalent and irreversible binding to the cysteine-797 residue located in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation is a hallmark of third-generation EGFR TKIs and ensures a sustained and potent inhibition of the receptor's kinase activity. By blocking ATP binding, Almonertinib effectively inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell survival and proliferation, namely the PI3K/AKT and MAPK pathways.[3]

The selectivity of Almonertinib for mutant EGFR over WT-EGFR is attributed to its unique chemical structure, which allows it to fit more favorably into the altered ATP-binding pocket of the mutant receptor. This structural advantage leads to a significantly higher binding affinity and inhibitory potency against the mutant forms of EGFR.

Target Selectivity Profile: Quantitative Data

The selectivity of Almonertinib has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Almonertinib against different EGFR variants and its effect on other relevant cellular components.

Table 1: Biochemical Inhibitory Activity of Almonertinib against EGFR Kinases

| Target Kinase | IC50 (nM) |

| EGFR (T790M) | 0.37[2] |

| EGFR (T790M/L858R) | 0.29[2] |

| EGFR (T790M/Del19) | 0.21[2] |

| EGFR (Wild-Type) | 3.39[2] |

This data demonstrates Almonertinib's potent inhibition of EGFR T790M-containing mutants, with approximately 9- to 16-fold greater selectivity for these mutants over wild-type EGFR in biochemical assays.

Table 2: Cellular Inhibitory Activity of Almonertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (µM) - 24h | IC50 (µM) - 48h |

| H1975 | L858R, T790M | 4.803[4] | 2.094[4] |

| PC-9 | Exon 19 deletion | 5.422[4] | 1.302[4] |

Cell-based assays confirm the potent anti-proliferative activity of Almonertinib in NSCLC cell lines harboring EGFR sensitizing and resistance mutations.

Table 3: Almonertinib and ABC Transporter Interaction

| Transporter | Effect of Almonertinib |

| ABCB1 (P-gp) | Substrate; Almonertinib can reverse ABCB1-mediated multidrug resistance.[5][6] |

| BCRP (ABCG2) | Substrate.[7] |

Almonertinib's interaction with ABC transporters is a critical aspect of its pharmacological profile, influencing its distribution and potential to overcome certain drug resistance mechanisms.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target selectivity profile of Almonertinib.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay determines the direct inhibitory effect of Almonertinib on the enzymatic activity of purified EGFR kinase domains.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by Almonertinib is determined. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human EGFR kinase domains (WT and mutants)

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

-

TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of Almonertinib in DMSO and then dilute further in assay buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of the EGFR kinase and the biotinylated peptide substrate in assay buffer.

-

Reaction Initiation: In a 384-well plate, add the Almonertinib solution, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection solution containing the TR-FRET reagents.

-

Data Acquisition: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the Almonertinib concentration and determine the IC50 value using a non-linear regression model.

Cell Proliferation Assay (CCK-8 Assay)

This assay measures the effect of Almonertinib on the proliferation and viability of cancer cell lines.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Cell culture medium and supplements

-

This compound

-

CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Almonertinib for different time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

CCK-8 Addition: Add CCK-8 reagent to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the Almonertinib concentration and determine the IC50 value.[4]

Western Blot Analysis of EGFR Phosphorylation

This assay assesses the ability of Almonertinib to inhibit the autophosphorylation of EGFR in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis. By using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, the inhibitory effect of Almonertinib on EGFR activation can be quantified.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture NSCLC cells and treat them with various concentrations of Almonertinib for a specified time. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against p-EGFR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.

Signaling Pathways

Almonertinib exerts its anti-tumor effects by inhibiting the downstream signaling pathways mediated by EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Conclusion

This compound exhibits a highly selective and potent inhibitory profile against EGFR-sensitizing and T790M resistance mutations, while demonstrating significantly lower activity against wild-type EGFR. This selectivity, driven by its unique covalent binding mechanism, translates into a favorable therapeutic window and a manageable safety profile in the clinical setting. The quantitative data and detailed experimental methodologies presented in this guide provide a comprehensive understanding of Almonertinib's target selectivity, offering a valuable resource for ongoing research and development in the field of targeted cancer therapy. A complete understanding of its off-target profile through comprehensive kinome scanning will be crucial for predicting potential resistance mechanisms and guiding future combination therapy strategies.

References

- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]

- 4. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

Almonertinib's In Vitro Efficacy Against EGFR T790M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Almonertinib (also known as HS-10296), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against the EGFR T790M resistance mutation. Almonertinib is a critical therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR TKIs, primarily through the acquisition of the T790M mutation.[1][2] This document details the quantitative inhibitory activity of Almonertinib, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Inhibitory Activity

Almonertinib demonstrates high potency and selectivity for EGFR isoforms harboring the T790M mutation, while exhibiting significantly less activity against wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target effects and associated toxicities.[3] The in vitro inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.

| Target Enzyme/Cell Line | EGFR Mutation Status | Almonertinib IC50 (nM) |

| Enzyme | T790M | 0.37 |

| Enzyme | T790M/L858R | 0.29 |

| Enzyme | T790M/Del19 | 0.21 |

| Enzyme | Wild-Type (WT) | 3.39 |

| NCI-H1975 Cell Line | L858R/T790M | Potent Inhibition (low nM range) |

Data compiled from multiple preclinical studies.[3][4][5]

The data clearly indicates that Almonertinib is a potent inhibitor of EGFR with the T790M resistance mutation, including in combination with other common sensitizing mutations like L858R and Del19.[4][5] Its significantly higher IC50 value against wild-type EGFR underscores its selectivity.[3][4][5]

Mechanism of Action and Signaling Pathway

Almonertinib is an irreversible inhibitor that covalently binds to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[3][5][6] This irreversible binding effectively blocks the autophosphorylation of the EGFR and subsequently inhibits downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1] By shutting down these signaling cascades, Almonertinib induces apoptosis (programmed cell death) in cancer cells harboring the T790M mutation.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of Almonertinib against the EGFR T790M mutation.

EGFR T790M Kinase Activity Assay

This assay quantifies the direct inhibitory effect of Almonertinib on the enzymatic activity of the purified EGFR T790M kinase. A common method is the ADP-Glo™ Kinase Assay.[7]

Objective: To determine the IC50 value of Almonertinib against recombinant EGFR T790M kinase.

Materials:

-

Recombinant human EGFR T790M enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl₂, 50µM DTT)[7]

-

ATP solution

-

Substrate (e.g., a poly(Glu, Tyr) peptide)

-

Almonertinib (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well white microplates

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the EGFR T790M enzyme, and the substrate.

-

Inhibitor Addition: Add serial dilutions of Almonertinib to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.[7]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each Almonertinib concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the Almonertinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of Almonertinib on the growth and viability of cancer cell lines that endogenously express the EGFR T790M mutation, such as the NCI-H1975 cell line.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Almonertinib in EGFR T790M-positive cancer cells.

Materials:

-

NCI-H1975 cell line (EGFR L858R/T790M)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Almonertinib (serially diluted)

-

Cell viability reagent (e.g., AlamarBlue™, CCK-8, or MTT)

-

96-well clear-bottom cell culture plates

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Almonertinib. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[8]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of AlamarBlue™ and incubate for 4-6 hours).[8]

-

Data Acquisition: Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each Almonertinib concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 value.

Logical Relationship of EGFR TKI Generations

Almonertinib's development and clinical utility are best understood in the context of evolving resistance to earlier generations of EGFR TKIs. The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation inhibitors.[2]

References

- 1. What is Almonertinib Mesilate used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

The Discovery and Synthesis of Almonertinib Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almonertinib (B607974) hydrochloride, also known as Aumolertinib (trade name Ameile®) and HS-10296, is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was developed by Jiangsu Hansoh Pharmaceutical Group for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This document provides an in-depth technical guide on the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of Almonertinib hydrochloride. It is intended for professionals in the fields of oncology, medicinal chemistry, and pharmaceutical development.

Introduction: The Challenge of EGFR-Mutated NSCLC

The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical regulator of cell proliferation, differentiation, and survival.[4] Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC cases. While first and second-generation EGFR-TKIs provided a major breakthrough in treating these cancers, their efficacy is often limited by the development of resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene.

Almonertinib was designed as a third-generation EGFR-TKI to overcome this challenge. It exhibits high selectivity for both the initial EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, thereby promising a wider therapeutic window and a more favorable safety profile.[1][4][5]

Mechanism of Action and Signaling Pathway

Almonertinib is a pyrimidine-based compound that functions as an irreversible inhibitor of the EGFR tyrosine kinase.[4] It forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[4] This irreversible binding effectively blocks EGFR autophosphorylation and disrupts downstream oncogenic signaling.

By inhibiting the phosphorylation of EGFR, Almonertinib effectively shuts down key signaling cascades that drive tumor growth and survival, primarily the PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) and MAPK (Mitogen-activated protein kinase) pathways. The blockade of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[6]

Discovery and Synthesis

Drug Discovery Workflow

The development of Almonertinib followed a structured drug discovery and development process, characteristic of targeted therapy development. The workflow aimed to identify a potent and selective molecule capable of overcoming T790M-mediated resistance while minimizing off-target effects on wild-type EGFR.

Chemical Synthesis of this compound

The chemical synthesis of Almonertinib (N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide) has been described in the scientific literature, with a key starting material being indole (B1671886). While detailed, step-by-step industrial synthesis protocols are typically proprietary, published schemes provide a roadmap for its laboratory-scale preparation. The synthesis involves the construction of the substituted pyrimidine (B1678525) core and its subsequent coupling with the indole and aniline (B41778) moieties, followed by the introduction of the acrylamide (B121943) group which is crucial for the covalent interaction with the Cys797 residue. The final step involves salt formation to yield this compound.

Quantitative Data Summary

The efficacy and pharmacological profile of Almonertinib have been characterized through extensive preclinical and clinical studies. Key quantitative data are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| EGFR T790M | 0.37[4][5][7] |

| EGFR T790M/L858R | 0.29[4][5][7] |

| EGFR T790M/Del19 | 0.21[4][5][7] |

| EGFR Wild-Type | 3.39[4][5][7] |

Table 2: Clinical Efficacy in EGFR T790M+ NSCLC (APOLLO Trial)

| Endpoint | Full Analysis Set (n=244) | CNS Metastases Set (n=23) |

| Objective Response Rate (ORR) | 68.9%[8][9][10] | 60.9%[8][9] |

| Disease Control Rate (DCR) | 93.4%[8][9][10] | 91.3%[8][9] |

| Median Progression-Free Survival (PFS) | 12.4 months[9] | 10.8 months[8][10] |

| Median Duration of Response (DoR) | 15.1 months[9] | 12.5 months[9] |

| Median Overall Survival (OS) | 30.2 months[11] | Not Reported |

Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC (AENEAS Trial)

| Endpoint | Almonertinib | Gefitinib |

| Objective Response Rate (ORR) | 73.8%[12] | 72.1%[12] |

| Disease Control Rate (DCR) | Similar to Gefitinib[12] | Similar to Almonertinib[12] |

| Median Progression-Free Survival (PFS) | 19.3 months[13] | 9.9 months[12][13] |

| Median Duration of Response (DoR) | 18.1 months[13] | 8.3 months[12][13] |

Table 4: Pharmacokinetic Parameters in Healthy Subjects (Single 110 mg Dose)

| Parameter | Almonertinib (Parent Drug) | HAS-719 (Active Metabolite) |

| Tmax (h) | 5.0 | 7.0 |

| Cmax (ng/mL) | 134.0 | 25.4 |

| AUC0-t (h*ng/mL) | 3210.0 | 719.0 |

| T1/2 (h) | 27.6 | 32.2 |

| Data derived from a study in healthy Chinese subjects. Pharmacokinetic parameters are presented as mean values.[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used in the evaluation of Almonertinib.

General Experimental Workflow

The evaluation of a novel TKI like Almonertinib involves a multi-stage process, starting from biochemical assays to cellular studies and culminating in in vivo animal models before advancing to human trials.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Almonertinib against wild-type and mutant EGFR kinases.

Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) is typically employed.

-

Reagents: Recombinant human EGFR proteins (WT and mutants), kinase substrate (e.g., Poly-Glu-Tyr), ATP, kinase assay buffer, and Almonertinib.

-

Procedure:

-

Prepare serial dilutions of Almonertinib.

-

In a 384-well plate, add the EGFR enzyme, substrate, and diluted Almonertinib.

-

Initiate the reaction by adding a concentration of ATP close to its Km value.

-

Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

-

-

Data Analysis: Normalize data to a no-inhibitor control. Plot the percentage of kinase activity against the logarithm of Almonertinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of Almonertinib on the viability and proliferation of NSCLC cell lines.

Methodology: A Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay is used.[6]

-

Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975, which harbors L858R and T790M mutations) and WT-EGFR lines (e.g., A549) are used.[15]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Almonertinib for a specified duration (e.g., 72 hours).

-

Add the CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells to determine the dose-dependent effect of the drug.

Western Blotting for Phospho-EGFR

Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture NSCLC cells (e.g., NCI-H1975) to 70-80% confluency. Serum-starve the cells, then pre-treat with varying concentrations of Almonertinib for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include those against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. An antibody against a housekeeping protein (e.g., GAPDH or α-tubulin) is used as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis: Quantify band intensities to determine the relative reduction in phosphorylated proteins compared to total proteins at different Almonertinib concentrations.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Almonertinib in an animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Almonertinib is administered orally, once daily, at specified doses (e.g., 20 mg/kg).[4]

-

Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. The primary endpoint is tumor growth inhibition. Overall survival may also be assessed.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Almonertinib.

Methodology: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantification of Almonertinib and its metabolites (e.g., HAS-719) in plasma.[8][14]

-

Sample Preparation: Plasma samples are prepared by protein precipitation using acetonitrile (B52724).[8] An internal standard is added for accurate quantification.

-

Chromatography: Separation is performed on a C18 column with a gradient mobile phase (e.g., consisting of methanol (B129727) or acetonitrile and water with 0.1% formic acid).[14]

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Almonertinib (e.g., m/z 526.20 → 72.10) and its metabolites.[14]

-

Data Analysis: A calibration curve is generated to determine the concentration of the analytes in the plasma samples. PK parameters (Cmax, Tmax, AUC, T1/2) are calculated using non-compartmental analysis.

Conclusion

This compound represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its discovery was driven by a clear understanding of the molecular basis of acquired resistance to earlier-generation TKIs. Through a rational drug design and comprehensive evaluation process, Almonertinib has demonstrated potent and selective inhibition of mutant EGFR, leading to substantial clinical benefits for patients, including those with the challenging T790M resistance mutation and central nervous system metastases. The data and protocols summarized in this document underscore the robust scientific foundation supporting its clinical use and provide a valuable resource for ongoing research and development in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. medkoo.com [medkoo.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Simultaneous determination of almonertinib and its active metabolite HAS-719 in human plasma by LC-MS/MS: Evaluation of pharmacokinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

Almonertinib Hydrochloride's Engagement with EGFR C797S: A Technical Deep Dive into Binding Kinetics and Resistance

For Immediate Release

This technical guide provides a comprehensive analysis of the binding kinetics of almonertinib (B607974) hydrochloride to the Epidermal Growth Factor Receptor (EGFR) C797S mutant, a critical area of investigation for researchers, scientists, and professionals in drug development. Almonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing and T790M resistance mutations. However, the emergence of the C797S mutation presents a formidable challenge to its therapeutic efficacy.

Almonertinib operates as an irreversible inhibitor, forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. This covalent interaction is central to its potent and sustained inhibitory activity against sensitive EGFR mutants.

The C797S Mutation: A Gateway to Resistance

The C797S mutation, where the cysteine residue is substituted with a serine, is a well-documented mechanism of acquired resistance to third-generation EGFR TKIs. This substitution ablates the crucial nucleophilic thiol group required for the covalent bond formation by irreversible inhibitors like almonertinib. Consequently, the binding affinity of almonertinib to the EGFR C797S mutant is significantly diminished, leading to a loss of inhibitory activity and subsequent clinical resistance.

While extensive research has quantified almonertinib's high potency against EGFR sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, there is a conspicuous absence of published quantitative data (such as K_i, K_d, IC_50, k_on, and k_off) specifically characterizing the binding kinetics of almonertinib to the EGFR C797S mutant. This lack of data likely reflects the profound resistance conferred by this mutation, which would result in exceptionally weak binding affinity, making such measurements technically challenging and potentially of lower priority in the face of developing next-generation inhibitors.

Quantitative Binding Kinetics of Almonertinib with EGFR Mutants

To provide a comparative perspective, the following table summarizes the known inhibitory concentrations (IC_50) of almonertinib against various EGFR mutations, highlighting its potent activity against T790M-containing mutants and its comparatively lower efficacy against the wild-type (WT) receptor. A reported dissociation constant (K_d) for the EGFR T790M mutant is also included.

| EGFR Mutant | IC_50 (nM) | K_d (µM) | Data Source |

| T790M/Del19 | 0.21 | Not Reported | [1] |

| T790M/L858R | 0.29 | Not Reported | [1] |

| T790M | 0.37 | 11.1 | [1][2] |

| Wild-Type (WT) | 3.39 | Not Reported | [1] |

| C797S Mutants | Not Reported | Not Reported |

Experimental Protocols for Assessing Binding Kinetics

To determine the binding kinetics of a TKI like almonertinib to a specific kinase mutant such as EGFR C797S, several biophysical and biochemical assays can be employed. While specific data for almonertinib with EGFR C797S is unavailable, the following protocols represent standard methodologies that would be applicable for such an investigation.

Surface Plasmon Resonance (SPR) for K_d, k_on, and k_off Determination

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., almonertinib) and an analyte (e.g., purified EGFR C797S kinase domain).

Methodology:

-

Immobilization: The purified recombinant EGFR C797S protein is immobilized on a sensor chip surface.

-

Interaction Analysis: A series of concentrations of almonertinib are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound almonertinib, is measured and recorded as a sensorgram.

-

Kinetic Analysis: The association rate (k_on) is determined from the initial phase of the binding curve, and the dissociation rate (k_off) is determined from the decline in the signal after the injection of almonertinib is stopped. The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.

Kinase Activity Assay for IC_50 Determination

Biochemical kinase assays measure the ability of an inhibitor to block the enzymatic activity of the target kinase.

Methodology:

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified recombinant EGFR C797S enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Titration: A range of almonertinib concentrations is added to the wells.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the almonertinib concentration, and the IC_50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Resistance Mechanism

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Activating EGFR mutations lead to constitutive activation of these pathways, driving tumorigenesis.

Almonertinib effectively blocks these pathways in sensitive EGFR mutants. However, in the presence of the C797S mutation, almonertinib's inability to form a covalent bond with EGFR allows the kinase to remain active, leading to sustained downstream signaling and uncontrolled cell growth.

Conclusion

Almonertinib hydrochloride is a potent, irreversible inhibitor of EGFR-sensitizing and T790M mutations. However, its efficacy is critically undermined by the C797S mutation, which prevents the formation of the covalent bond necessary for its mechanism of action. While direct quantitative data on the binding kinetics of almonertinib to EGFR C797S is not publicly available, the mechanistic understanding of its interaction with EGFR provides a clear rationale for the observed clinical resistance. Further research into fourth-generation, non-covalent EGFR inhibitors is crucial to address the unmet medical need for patients who develop resistance to third-generation TKIs through the C797S mutation. The experimental protocols outlined in this guide provide a framework for the continued investigation into the nuanced interactions between novel TKIs and resistant EGFR mutants.

References

Unveiling the Preclinical Pharmacokinetic Profile of Almonertinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Almonertinib (B607974), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in preclinical animal models. The following sections detail the metabolic journey of Almonertinib in vivo, presenting key quantitative data, experimental methodologies, and visual representations of critical biological and procedural pathways.

Pharmacokinetic Parameters of Almonertinib in Animal Models

Almonertinib has been evaluated in several preclinical studies to determine its pharmacokinetic profile, primarily in rodent models. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics, which in turn inform clinical trial design. The quantitative data from these studies are summarized below.

Table 1: Single-Dose Pharmacokinetics of Almonertinib in Mice

| Dose (mg/kg) | Animal Model | Cmax (μmol/L) | Tmax (h) | AUC0–t (μmol/L·h) | Reference |

| 25 | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | 6.41 | 0.5 | 45.9 | [1] |

Table 2: Single-Dose Pharmacokinetics of Almonertinib's Metabolite (HAS-719) in Mice

| Almonertinib Dose (mg/kg) | Animal Model | Cmax (μmol/L) | Tmax (h) | AUC0–t (μmol/L·h) | Reference |

| 25 | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | 0.81 | 4 | 10.3 | [1] |

Table 3: Pharmacokinetics of Almonertinib in Rats (Control Group)

| Dose (mg/kg) | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL·h) | t1/2 (h) | Reference |

| 10 | Male Sprague-Dawley (SD) rats | 288.3 ± 70.4 | 3.3 ± 1.0 | 2006.3 ± 278.4 | 4.3 ± 0.6 | [2] |

| 15 | Male Sprague-Dawley (SD) rats | 134.67 ± 36.51 | 4.67 ± 1.03 | 1269.13 ± 293.85 | 5.43 ± 1.34 | [1] |

Data are presented as mean ± standard deviation.

Oral Bioavailability of Almonertinib

Experimental Protocols

The pharmacokinetic parameters presented above were determined using rigorous experimental methodologies. Below are the detailed protocols from the cited studies.

Mouse Pharmacokinetic Study

-

Animal Model: Female BALB/c nude mice bearing PC9-LUC brain metastasis xenografts.[1]

-

Dosing: A single oral dose of 25 mg/kg body weight of Almonertinib was administered.[1]

-

Sample Collection: Blood and brain tissues were collected at 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Blood samples were obtained via eyeball removal.[1]

-

Analytical Method: The concentrations of Almonertinib and its metabolite, HAS-719, in plasma and brain tissue were determined using liquid chromatography-mass spectrometry (LC-MS).[1]

Rat Pharmacokinetic Study

-

Animal Model: Healthy male Sprague-Dawley (SD) rats weighing 250 ± 20 g.[1][2]

-

Acclimatization: Rats were adaptively fed for one week before the experiment under suitable conditions (12 h dark-light cycle, 23°C–25°C, 50% ± 10% relative humidity).[1]

-

Dosing:

-

Sample Collection: Blood samples (0.3 mL) were collected from the caudal vein at various time points, including 0.25, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours post-dose.[2]

-

Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of Almonertinib in rat plasma.[1][2]

Visualizing Key Processes

To better illustrate the complex processes involved in pharmacokinetic studies and the biological pathways influencing Almonertinib's disposition, the following diagrams are provided.

Diagram 1: Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study of an orally administered drug.

Diagram 2: Factors Influencing Almonertinib's Oral Bioavailabilitydot

References

- 1. In vivo evaluation of the pharmacokinetic interactions between almonertinib and rivaroxaban, almonertinib and apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Almonertinib Hydrochloride in Non-Small Cell Lung Cancer Research: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) is the most prevalent subtype of lung cancer, with a significant portion of cases driven by mutations in the epidermal growth factor receptor (EGFR) gene.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[3][4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, patients often develop resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR gene.[5][6] Almonertinib (B607974) (also known as Aumolertinib or HS-10296) is a third-generation EGFR-TKI developed to address this challenge.[7][8] It is designed to selectively and irreversibly inhibit both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[8][9][10] This technical guide provides an in-depth overview of Almonertinib, focusing on its mechanism of action, clinical efficacy, and key experimental protocols for its investigation in NSCLC research.

Mechanism of Action

Almonertinib is an oral, potent, and highly selective third-generation EGFR-TKI.[10][11] Its mechanism involves the irreversible covalent binding to the cysteine-797 residue within the ATP-binding site of the mutant EGFR.[5][10] This action effectively blocks the downstream signaling pathways that are critical for tumor growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[1][4][12] By replacing the methyl group on the indole (B1671886) nitrogen with a cyclopropyl (B3062369) group, Almonertinib's structure is optimized to reduce inhibition of wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.[5][13]

Caption: EGFR signaling pathway and the inhibitory action of Almonertinib.

Clinical Efficacy of Almonertinib

Almonertinib has demonstrated significant clinical efficacy in multiple trials, both as a first-line and subsequent-line treatment for patients with EGFR-mutated advanced NSCLC.

First-Line Treatment Data

The AENEAS and ACHIEVE trials have established Almonertinib's potent efficacy in treatment-naïve patients.

| Clinical Trial | Patient Population | Treatment | Median PFS (months) | ORR (%) | DCR (%) | Reference |

| AENEAS (Phase III) | Locally advanced or metastatic NSCLC with EGFR Ex19del or L858R | Almonertinib | 19.3 | 73.8 | 93.0 | [9][14] |

| Gefitinib | 9.9 | 72.1 | 96.7 | [9][14] | ||

| ACHIEVE (Phase II) | EGFR-mutated NSCLC with CNS metastases | High-dose Almonertinib (165mg) | 17.71 | 88.9 | - | [15] |

| Real-World Study | EGFR-mutated advanced NSCLC | Almonertinib | 24.97 | 77.92 | 100 | [16] |

Second-Line and Subsequent Treatment Data

Almonertinib has shown robust activity in patients who have progressed on prior EGFR-TKI therapy, particularly those with the T790M resistance mutation.

| Clinical Trial | Patient Population | Treatment | Median PFS (months) | ORR (%) | DCR (%) | Reference |

| APOLLO (Phase II) | NSCLC with EGFR T790M mutation | Almonertinib | 12.4 | 68.9 | 93.4 | [5] |

| Phase I Trial | Pretreated NSCLC with EGFR T790M mutation | Almonertinib | 11.0 | 52 | 92 | [7] |

| Retrospective Study | Advanced NSCLC after prior EGFR-TKI | Almonertinib + Chemotherapy | 12.7 | 56.73 | 100 | [5] |

| Almonertinib alone | 9.6 | 55.3 | 86.8 | [5] | ||

| Real-World Study | Advanced NSCLC after prior EGFR-TKI | Almonertinib | 15.17 | 46.88 | 89.58 | [16] |

Unresectable Stage III NSCLC Data

The POLESTAR trial investigated Almonertinib as a consolidation therapy after chemoradiotherapy.

| Clinical Trial | Patient Population | Treatment | Median PFS (months) | Hazard Ratio (vs. Placebo) | Reference |

| POLESTAR (Phase III) | Unresectable, Stage III NSCLC with EGFR Ex19del or L858R (post-CRT) | Almonertinib | 30.4 | 0.200 | [17] |

| Placebo | 3.8 | - | [17] |

Safety and Tolerability Profile

Almonertinib is generally well-tolerated. The most common adverse events are typically mild to moderate.

| Adverse Event (Any Grade) | AENEAS Trial (Almonertinib) (%) | AENEAS Trial (Gefitinib) (%) | Reference |

| Rash | 23.4 | 41.4 | [9] |

| Diarrhea | 16.4 | 35.8 | [9] |

| Grade ≥ 3 Adverse Events | 36.4 | 35.8 | [9][14] |

Experimental Protocols

This section details methodologies for key experiments relevant to Almonertinib research.

EGFR Mutation Detection in Tumor Samples

Accurate detection of EGFR mutations is crucial for patient selection. Next-Generation Sequencing (NGS) is recommended for comprehensive analysis of tumor tissue or liquid biopsies.[18]

Methodology: Next-Generation Sequencing (NGS)

-

Sample Collection: Obtain tumor tissue from a biopsy or surgical resection, or collect a blood sample for liquid biopsy to analyze circulating tumor DNA (ctDNA).[18][19][20]

-

DNA Extraction: Isolate genomic DNA from tumor tissue or ctDNA from plasma using a suitable commercial kit, following the manufacturer's instructions.

-

Library Preparation:

-

Quantify the extracted DNA.

-

Fragment the DNA to the desired size.

-

Ligate sequencing adapters to the DNA fragments.

-

Use PCR to amplify the adapter-ligated DNA library.

-

Perform quality control on the library to assess size and concentration.

-

-

Sequencing: Sequence the prepared library on an NGS platform.

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Call genetic variants, specifically focusing on exons 18-21 of the EGFR gene to identify sensitizing mutations (e.g., Ex19del, L858R) and resistance mutations (e.g., T790M).[1][21]

-

Annotate the identified variants to determine their clinical significance.

-

Caption: Workflow for EGFR mutation detection using Next-Generation Sequencing.

In Vitro Kinase Inhibition Assay

This assay determines the inhibitory potency (IC50) of Almonertinib against specific EGFR kinase variants. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[22]

Methodology: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase assay buffer.

-

Reconstitute purified recombinant EGFR kinase (e.g., EGFR T790M/L858R) and its specific peptide substrate in the assay buffer.

-

Prepare a stock solution of Almonertinib in DMSO and create a serial dilution series. A vehicle control (DMSO only) must be included.[22]

-

Prepare the ATP solution at a concentration near the Km for the specific kinase.

-

-

Kinase Reaction:

-

Add 5 µL of diluted Almonertinib or vehicle control to the wells of a white 384-well assay plate.[22]

-

Add 10 µL of the kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[22]

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at 30°C for 60 minutes.[22]

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

-

Add 50 µL of Kinase-Glo® Reagent to convert the generated ADP into ATP, which then fuels a luciferase reaction, producing a luminescent signal.[22]

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each Almonertinib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Almonertinib concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

-

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay

Cell viability assays are used to assess the cytotoxic effects of Almonertinib on NSCLC cell lines harboring different EGFR mutations. The MTT assay is a widely used colorimetric method.[23]

Methodology: MTT Assay

-

Cell Culture:

-

Culture NSCLC cells (e.g., H1975, which harbors L858R and T790M mutations) in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare a serial dilution of Almonertinib in the culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of Almonertinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

-

Caption: Workflow for assessing cell viability using the MTT assay.

In Vivo Tumor Xenograft Models

To evaluate the anti-tumor efficacy of Almonertinib in a living system, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.[24]

Methodology: NSCLC Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) to prevent rejection of human cells/tissue.[24]

-

Tumor Implantation:

-

CDX Model: Subcutaneously inject a suspension of human NSCLC cells (e.g., H1975) into the flank of the mice.

-

PDX Model: Surgically implant a small fragment of a patient's tumor tissue subcutaneously.

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor growth.

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer Almonertinib to the treatment group, typically via oral gavage, at a predetermined dose and schedule.

-

Administer a vehicle solution to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream pathway modulation.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate metrics such as tumor growth inhibition (TGI) to quantify the efficacy of Almonertinib.

-

Caption: Workflow for evaluating Almonertinib efficacy in a xenograft model.

Conclusion

Almonertinib hydrochloride is a highly effective third-generation EGFR-TKI that has become a standard treatment option for NSCLC patients with specific EGFR mutations. Its high selectivity and favorable safety profile make it a cornerstone in the targeted therapy landscape. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its mechanisms of action, explore potential resistance pathways, and evaluate novel combination strategies to further improve outcomes for patients with NSCLC.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Almonertinib plus chemotherapy versus almonertinib alone in second-line treatment of advanced non-small cell lung cancer with mutated epidermal growth factor receptor: a retrospective study [frontiersin.org]

- 6. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ascopubs.org [ascopubs.org]

- 10. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]

- 11. What is Almonertinib Mesilate used for? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Frontiers | Clinical efficacy and safety analysis of aumolertinib in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer [frontiersin.org]

- 17. onclive.com [onclive.com]

- 18. lung.org [lung.org]

- 19. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 20. patientpower.info [patientpower.info]

- 21. ascopubs.org [ascopubs.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Almonertinib Hydrochloride's Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almonertinib hydrochloride, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant promise in treating non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. Its efficacy in this challenging patient population is intrinsically linked to its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the preclinical and clinical studies that have characterized the BBB penetration of Almonertinib, detailing the experimental methodologies employed and presenting key quantitative data. Visual representations of experimental workflows and the underlying biological mechanisms are included to facilitate a deeper understanding of Almonertinib's CNS activity.

Preclinical Evaluation of Blood-Brain Barrier Penetration

Preclinical studies have been instrumental in establishing the BBB penetration capabilities of Almonertinib. These investigations have utilized both in vitro and in vivo models to assess its permeability and interaction with key efflux transporters.

In Vitro Permeability Assays

In vitro models are crucial for initial screening and mechanistic understanding of a drug's ability to cross the BBB. For Almonertinib, studies have employed Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters, namely P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP), which are highly expressed at the BBB and limit the entry of many therapeutic agents into the brain.

-

Cell Culture: ABCB1-MDCK and BCRP-MDCK monolayer cells are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the BBB.[1]

-

Permeability Assessment: Almonertinib and its active metabolite, HAS-719, are added to the apical (blood side) of the monolayer at various concentrations.[2] Samples are collected from the basolateral (brain side) compartment at different time points.

-

Quantification: The concentrations of Almonertinib and HAS-719 in the collected samples are determined using liquid chromatography-mass spectrometry (LC-MS).[2]

-

Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated to quantify the rate of transport across the cell monolayer.

The results from these in vitro experiments indicated that Almonertinib's penetration is influenced by ABCB1 and BCRP transporters, particularly at lower concentrations.[1] Increasing the dose of Almonertinib was found to significantly enhance its penetration rate.[1]

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models provide a more physiologically relevant assessment of BBB penetration by accounting for factors such as plasma protein binding and metabolism.

-

Animal Model: Non-small cell lung cancer brain metastasis models are established in mice, for instance, by intracranial injection of PC9-LUC cells (luciferase-expressing human lung adenocarcinoma cells).[1][3]

-

Drug Administration: A single dose of Almonertinib (e.g., 25 mg/kg) is orally administered to the mice with brain metastases.[1][4]

-

Sample Collection: Brain tissue and plasma samples are collected at various time points within a 24-hour period after administration.[1][4]

-

Concentration Measurement: The concentrations of Almonertinib and its metabolite HAS-719 in the brain tissue and plasma are quantified using LC-MS.[2]

These in vivo studies demonstrated that Almonertinib exhibits excellent BBB penetration.[4] The maximum concentration of the compound in the brain was observed at 4 hours after a single 25 mg/kg dose.[1][4] In contrast, its active metabolite, HAS-719, does not readily penetrate the BBB.[2][4][5]

Quantitative Data on Almonertinib BBB Penetration

The following tables summarize the key quantitative findings from preclinical and clinical studies on Almonertinib's BBB penetration and CNS efficacy.

| Preclinical Pharmacokinetic Data | |

| Parameter | Finding |

| In Vitro Model | ABCB1-MDCK and BCRP-MDCK monolayer cells[1] |

| In Vitro Finding | Almonertinib penetration is influenced by ABCB1 and BCRP transporters; increasing the dose enhances penetration.[1] |

| In Vivo Model | PC9-LUC brain metastases xenograft model in mice[4] |

| Peak Brain Concentration | Achieved at 4 hours post-administration of a 25 mg/kg dose[1][4] |

| Metabolite BBB Penetration | The active metabolite, HAS-719, shows poor BBB penetration.[2][4][5] |

| Clinical Efficacy in Patients with CNS Metastases (APOLLO Trial) | |

| Patient Population | EGFR T790M-mutant NSCLC with CNS metastases[6] |

| Intracranial Objective Response Rate (ORR) | 60.9%[6][7] |

| Intracranial Disease Control Rate (DCR) | 91.3%[6][7] |

| Median Intracranial Duration of Response (DoR) | 12.5 months[7] |

| Clinical Efficacy in Treatment-Naïve Patients with CNS Metastases (ACHIEVE Trial) | |

| Patient Population | Treatment-naïve EGFR-mutated NSCLC with CNS metastases[8][9] |

| Treatment | High-dose Almonertinib (165 mg once daily)[8][9] |

| Overall Response Rate (ORR) | 88.9%[8][9] |

| Intracranial ORR | 88.9% (33.3% Complete Response, 55.6% Partial Response)[8][9] |

| Median Progression-Free Survival (PFS) | 17.71 months[8][9] |

Clinical Evidence of CNS Efficacy

Clinical trials have provided robust evidence of Almonertinib's efficacy in patients with NSCLC and brain metastases.

The phase III APOLLO study demonstrated significant clinical benefit in patients with EGFR T790M-mutant NSCLC who had progressed on prior EGFR TKI therapy.[6] In a cohort of patients with CNS metastases, Almonertinib achieved a notable intracranial objective response rate.[6]

More recently, the ACHIEVE trial, a prospective, open-label, single-arm clinical trial, investigated the efficacy of high-dose Almonertinib (165 mg once daily) as a first-line treatment for patients with EGFR-mutated NSCLC and CNS metastases.[8][9] The results were highly promising, showing a high overall and intracranial response rate, as well as a prolonged median progression-free survival.[8][9]

Visualizing the Science: Diagrams and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing BBB penetration and the mechanism of action of Almonertinib.

Conclusion

References

- 1. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models [frontiersin.org]

- 5. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Almonertinib Hydrochloride In Vivo Xenograft Model

Introduction

Almonertinib hydrochloride (also known as HS-10296 or Aumolertinib) is an orally active, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to be highly selective for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[1][2] The development of resistance to first- and second-generation EGFR-TKIs, often through the T790M mutation, is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[3][4] Almonertinib addresses this by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity.[1][3] This action blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby suppressing cancer cell proliferation and inducing apoptosis.[4] Almonertinib has also demonstrated the ability to penetrate the blood-brain barrier, making it effective against brain metastases.[2][5]

These application notes provide a comprehensive protocol for utilizing an in vivo xenograft model to assess the efficacy of this compound against NSCLC tumors harboring relevant EGFR mutations.

Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro potency of Almonertinib and key parameters and outcomes from representative in vivo preclinical studies.

Table 1: Almonertinib In Vitro Inhibitory Activity

| Target Kinase | IC50 (nM) |

| EGFR T790M/Del19 | 0.21[1] |

| EGFR T790M/L858R | 0.29[1] |

| EGFR T790M | 0.37[1] |

| Wild-Type EGFR | 3.39[1] |

Table 2: Almonertinib In Vivo Xenograft Study Parameters

| Parameter | Details |

| Drug | This compound (HS-10296) |

| Mouse Strain | BALB/c nude mice[5] |

| Tumor Models | Subcutaneous or intracranial xenografts of human NSCLC cell lines |

| Cell Lines | NCI-H1975 (L858R/T790M positive)[1], PC9-LUC (EGFR exon 19 del)[5] |

| Administration Route | Oral gavage (p.o.)[1] |

| Dosage Range | 10 - 25 mg/kg/day[1][5] |

| Vehicle | Appropriate vehicle (e.g., 0.5% Carboxymethylcellulose) |

| Treatment Schedule | Once daily[1] |

| Study Duration | 14 - 60 days[1][5] |

Table 3: Representative Antitumor Efficacy of Almonertinib in a Mouse Xenograft Model

| Treatment Group | Cell Line | Dosage (mg/kg/day) | Treatment Duration | Result |

| Almonertinib | NCI-H1975 | 20 | 14 days | 194.4% tumor growth inhibition rate[1] |

| Almonertinib | PC9-LUC (Brain Metastasis) | 10 | 60 days | Extended overall survival compared to control and osimertinib (B560133) (10 mg/kg)[5] |

| Almonertinib | PC9-LUC (Brain Metastasis) | 25 | 60 days | Extended overall survival compared to control and osimertinib (25 mg/kg)[5] |

Experimental Protocols

I. Cell Culture and Xenograft Tumor Establishment

-

Cell Lines: Select NSCLC cell lines with known EGFR mutations relevant to Almonertinib's mechanism of action.

-

Culture Conditions: Grow cells in the recommended complete medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count. Ensure cell viability is >95%.

-

Cell Implantation (Subcutaneous Model):

-

Resuspend cells in a sterile, serum-free medium, potentially mixed with Matrigel (1:1 ratio), at the desired concentration.

-

Anesthetize 6-8 week old female athymic nude mice.[5]

-

Inject the cell suspension (e.g., 3 x 10⁵ cells in 100-200 µL) subcutaneously into the flank of each mouse.

-

-

Cell Implantation (Intracranial Brain Metastasis Model):

II. Drug Administration and Monitoring

-

Tumor Growth Monitoring:

-

For subcutaneous models, begin caliper measurements 3-4 days post-implantation. Measure tumor dimensions every 2-3 days and calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

For intracranial models, monitor tumor growth using bioluminescence imaging at regular intervals.

-

-

Group Randomization: When average tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Drug Formulation:

-

Prepare the vehicle control solution (e.g., 0.5% CMC in sterile water).

-

Prepare this compound by suspending the compound in the vehicle to the desired concentrations (e.g., 10 mg/kg, 20 mg/kg, 25 mg/kg). Prepare fresh daily.

-

-

Administration:

-

Administer the Almonertinib suspension or vehicle control to the mice via oral gavage.

-

Treat the mice daily for the specified duration of the study (e.g., 14 days).[1]

-

-

In-Life Monitoring:

-

Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.

-

Monitor mice for any clinical signs of distress or adverse effects.

-

-

Endpoint Criteria:

-

Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Endpoints may include reaching a maximum tumor volume, significant body weight loss (>20%), or the end of the planned treatment period. At the endpoint, euthanize mice and collect tumors and tissues for further analysis (e.g., pharmacokinetics, western blot, histology).

-

Mandatory Visualization

Caption: Almonertinib irreversibly inhibits mutant EGFR, blocking downstream signaling.

Caption: Workflow for an this compound xenograft mouse model study.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]

- 4. What is Almonertinib Mesilate used for? [synapse.patsnap.com]

- 5. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Almonertinib Hydrochloride Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almonertinib (also known as HS-10296) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Almonertinib exhibits significantly less activity against wild-type EGFR, which may translate to a more favorable safety profile.[1]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of Almonertinib hydrochloride in vitro. The described assays will enable researchers to determine its potency, and its effects on cell viability, apoptosis, and key signaling pathways in NSCLC cell lines.

Mechanism of Action